(4-Cyclopropyl-3-fluoropyrrolidin-3-yl)methanol;hydrochloride
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Overview
Description
The compound “(4-Cyclopropyl-3-fluoropyrrolidin-3-yl)methanol;hydrochloride” is a chemical compound with a molecular weight of 195.66 . It is a solid substance at room temperature . The IUPAC name for this compound is (4-cyclopropyl-3-fluoropyrrolidin-3-yl)methanol hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14FNO.ClH/c9-8(5-11)4-10-3-7(8)6-1-2-6;/h6-7,10-11H,1-5H2;1H . This code provides a specific description of the compound’s molecular structure. It indicates that the compound contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and chloride (Cl) atoms.Physical and Chemical Properties Analysis
“this compound” is a solid substance at room temperature . The compound should be stored at room temperature .Scientific Research Applications
Intramolecular Hydrogen Bonding
Studies on cyclopropylmethanol derivatives, such as (1-fluorocyclopropyl)methanol, have explored intramolecular hydrogen bonding and its impact on molecular stability and conformation. These findings are critical for understanding the chemical behavior and designing molecules with desired properties for various applications, including drug design and synthesis (Møllendal, Leonov, & Meijere, 2004).
Antitubercular Activities
Cyclopropyl methanol derivatives have been synthesized and evaluated for their antitubercular activities, highlighting the potential of these compounds in developing new treatments for tuberculosis. Specific derivatives have shown promising minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis, demonstrating the therapeutic potential of cyclopropyl methanol compounds in infectious disease research (Bisht et al., 2010).
Photochemistry and Reactivity
The photochemistry of certain cyclopropyl methanol derivatives has been investigated, revealing insights into their reactivity and potential applications in synthetic organic chemistry. These studies shed light on the mechanisms of reductive dehalogenation and the formation of arylated products, which are valuable in the synthesis of complex organic molecules (Protti, Fagnoni, Mella, & Albini, 2004).
Mechanism of Inhibition of Methanol Dehydrogenase
Research into the inhibition of methanol dehydrogenase by cyclopropyl-derived inhibitors provides insights into enzyme inhibition mechanisms. Such studies are important for understanding enzyme function and for the design of inhibitors that could be used as therapeutic agents or in biotechnological applications (Frank et al., 1989).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Properties
IUPAC Name |
(4-cyclopropyl-3-fluoropyrrolidin-3-yl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO.ClH/c9-8(5-11)4-10-3-7(8)6-1-2-6;/h6-7,10-11H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAXTSZZDLTEST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CNCC2(CO)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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